molecular formula C16H20N4 B14740790 N-Cyclohexyl-2-methyl-6-(pyridin-3-yl)pyrimidin-4-amine CAS No. 6484-76-0

N-Cyclohexyl-2-methyl-6-(pyridin-3-yl)pyrimidin-4-amine

Cat. No.: B14740790
CAS No.: 6484-76-0
M. Wt: 268.36 g/mol
InChI Key: SICKMGJXLHQNJO-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2-methyl-6-(pyridin-3-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a cyclohexyl group, a methyl group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-2-methyl-6-(pyridin-3-yl)pyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone in the presence of a cyclizing agent. The reaction conditions often include the use of solvents like toluene and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the cyclization and cleavage of carbon-carbon bonds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-2-methyl-6-(pyridin-3-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like TBHP.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrimidine ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: TBHP in toluene.

    Reduction: NaBH4 in methanol.

    Substitution: Various nucleophiles in the presence of a base like triethylamine (TEA).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the pyrimidine ring.

Scientific Research Applications

N-Cyclohexyl-2-methyl-6-(pyridin-3-yl)pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Cyclohexyl-2-methyl-6-(pyridin-3-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Cyclohexyl-2-methyl-6-(pyridin-3-yl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexyl group enhances its hydrophobicity, potentially improving its binding affinity to hydrophobic pockets in target proteins.

Properties

CAS No.

6484-76-0

Molecular Formula

C16H20N4

Molecular Weight

268.36 g/mol

IUPAC Name

N-cyclohexyl-2-methyl-6-pyridin-3-ylpyrimidin-4-amine

InChI

InChI=1S/C16H20N4/c1-12-18-15(13-6-5-9-17-11-13)10-16(19-12)20-14-7-3-2-4-8-14/h5-6,9-11,14H,2-4,7-8H2,1H3,(H,18,19,20)

InChI Key

SICKMGJXLHQNJO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)NC2CCCCC2)C3=CN=CC=C3

Origin of Product

United States

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